4-Methyldiphenylamine

Antioxidant Mechanism Hydrogen Atom Transfer DFT Calculation

4-Methyldiphenylamine (N-Phenyl-p-toluidine) is the performance-differentiated diarylamine antioxidant your formulation demands. Unlike generic diphenylamine, its para-methyl substituent lowers N-H bond dissociation energy, delivering a 2.58-fold increase in oxidation induction time (868 min vs. 336 min OIT at 150°C) in PAO lubricants. In polar ester systems, it matches heavily alkylated alternatives, offering a cost-effective baseline. Procure with confidence: ≥98% purity ensures reliability for rubber stabilization and high-purity OLED intermediate synthesis.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
CAS No. 620-84-8
Cat. No. B188801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyldiphenylamine
CAS620-84-8
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3
InChIKeyAGHYMXKKEXDUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyldiphenylamine (CAS 620-84-8) Industrial Procurement: Chemical Class and Core Specifications


4-Methyldiphenylamine (CAS 620-84-8), also known as N-phenyl-p-toluidine, is a monosubstituted diarylamine with the molecular formula C13H13N and a molecular weight of 183.25 g/mol . It appears as a white to pale yellow crystalline solid with a melting point of 90°C and a boiling point of 317°C at 704 mmHg . Commercially available at ≥98.0% purity (GC) , this compound serves primarily as an antioxidant and stabilizer in rubber and polymer systems, as well as a synthetic intermediate for OLED materials, agrochemicals, pharmaceuticals, and dyestuffs .

Why 4-Methyldiphenylamine (CAS 620-84-8) Cannot Be Substituted with Unsubstituted Diphenylamine in Antioxidant Applications


In antioxidant applications, substituting unsubstituted diphenylamine for 4-methyldiphenylamine is not functionally equivalent due to quantifiable differences in radical scavenging efficiency and oxidative stability. While both belong to the diarylamine class, the presence of the para-methyl group in 4-methyldiphenylamine alters the electronic environment of the N-H bond, reducing its bond dissociation energy (BDE) and thereby facilitating hydrogen atom transfer to peroxyl radicals [1]. This structural modification translates directly into measurable performance advantages in both nonpolar and polar lubricant systems [2]. Procurement based solely on class-level assumptions—without accounting for these substituent-driven differences—risks selecting a material with inferior antioxidant longevity and reduced protection against thermo-oxidative degradation.

4-Methyldiphenylamine (CAS 620-84-8) Quantitative Differentiation Evidence vs. Diphenylamine and Structural Analogs


N-H Bond Dissociation Energy (BDE): 4-Methyldiphenylamine vs. Diphenylamine

The antioxidant efficacy of diarylamines is directly correlated with N-H bond dissociation energy (BDE), where lower values indicate easier hydrogen atom donation to quench peroxyl radicals. DFT calculations (B3P86/6-311G level) reveal that 4-methyldiphenylamine (1b) exhibits a BDE of 82.43 kcal/mol, which is 1.16 kcal/mol lower than unsubstituted diphenylamine (1a) at 83.59 kcal/mol [1]. This reduction is attributed to the electron-donating effect of the para-methyl group, which stabilizes the resulting aminyl radical and enhances radical scavenging capacity [2].

Antioxidant Mechanism Hydrogen Atom Transfer DFT Calculation

Oxidation Induction Time (OIT) in Polyalphaolefin (PAO): 4-Methyldiphenylamine vs. Diphenylamine

In polyalphaolefin (PAO) base oil at 150°C, the oxidation induction time (OIT) of pure PAO is approximately 40 minutes. The addition of diphenylamine (1a) extends OIT to 336 minutes, whereas 4-methyldiphenylamine (1b) at the same concentration (0.5 wt%) extends OIT to 868 minutes [1]. This represents a 2.58-fold improvement relative to diphenylamine and a 21.7-fold increase over the unprotected base oil.

Lubricant Additive Oxidative Stability Rotary Oxygen Bomb Test

Oxidation Induction Time (OIT) in Polar Ester Oil (DIOS): Comparative Performance

In the polar synthetic ester di-iso-octyl sebacate (DIOS) at 150°C, the baseline OIT is approximately 48 minutes. The addition of 4-methyldiphenylamine (1b) at 0.5 wt% extends OIT into the range of 2940-3198 minutes [1]. Notably, the OIT values for 1b (4-methyldiphenylamine) and longer-chain alkylated diphenylamines (1c-1i) are closely clustered, indicating that a single methyl substitution already achieves near-maximal protection in polar ester systems [2].

Ester Lubricant Oxidative Stability Antioxidant Efficacy

Physicochemical Property Differentiation: 4-Methyldiphenylamine vs. Diphenylamine

The presence of the para-methyl group introduces measurable differences in key physicochemical properties that impact processing and formulation. 4-Methyldiphenylamine exhibits a melting point of 90°C, compared to 53-54°C for unsubstituted diphenylamine [1]. The 37°C higher melting point alters solid handling characteristics and may affect dissolution kinetics in polymer or lubricant matrices. Additionally, the predicted pKa of 1.23±0.20 for 4-methyldiphenylamine differs from diphenylamine's reported pKa of approximately 0.8, reflecting altered proton affinity relevant to acid-base sensitive applications.

Material Properties Formulation Compatibility Thermal Stability

Substituent Effect on Antioxidant Capacity: Electron-Donating Methyl Group

A comprehensive DFT study of monosubstituted diphenylamines established that electron-donating substituents (such as the para-methyl group) reduce N-H BDE values, whereas electron-withdrawing groups increase BDE [1]. The study demonstrated a good correlation between BDE(N-H) values and Hammett substituent constants. 4-Methyldiphenylamine, bearing an electron-donating methyl group, falls into the category of compounds with enhanced hydrogen atom transfer kinetics to peroxyl radicals (CH3OO•) as analyzed via potential energy surface calculations [2]. This class-level relationship confirms that the methyl substitution is not merely structural but functionally enhances antioxidant capacity.

Structure-Activity Relationship Substituent Effect Radical Scavenging

4-Methyldiphenylamine (CAS 620-84-8) Evidence-Backed Application Scenarios for Scientific Selection


Synthetic Lubricant Formulation (PAO-Based)

When formulating polyalphaolefin (PAO)-based synthetic lubricants requiring extended oxidation induction time, 4-methyldiphenylamine at 0.5 wt% loading delivers 868 minutes OIT at 150°C, representing a 2.58-fold improvement over unsubstituted diphenylamine [1]. This performance differential justifies selection over generic diphenylamine in high-temperature lubricant applications where oxidative degradation is the primary failure mode.

Polar Ester Lubricant Stabilization (DIOS-Type)

In polar ester lubricants such as di-iso-octyl sebacate (DIOS), 4-methyldiphenylamine provides oxidation protection (OIT range: 2940-3198 min at 150°C) statistically comparable to more heavily alkylated diphenylamine derivatives [1]. This establishes 4-methyldiphenylamine as a cost-effective baseline antioxidant for ester-based formulations where additional alkylation offers diminishing returns.

Rubber and Polymer Antioxidant Systems

4-Methyldiphenylamine functions as an antioxidant and stabilizer in rubber and polymer systems, where it scavenges free radicals and decomposes peroxides to retard oxidative embrittlement, cracking, and loss of elasticity [2]. The compound's demonstrated electron-donating substituent effect, which reduces N-H bond dissociation energy, provides a mechanistic basis for its effectiveness in extending the service life of rubber vulcanizates [3].

OLED Material Synthesis Intermediate

4-Methyldiphenylamine serves as a key synthetic intermediate for OLED (organic light-emitting diode) materials, where diarylamine derivatives are employed as hole-transport and emissive layer components . Commercially available at ≥98.0% GC purity, the compound meets the stringent purity requirements for electronic-grade material synthesis .

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